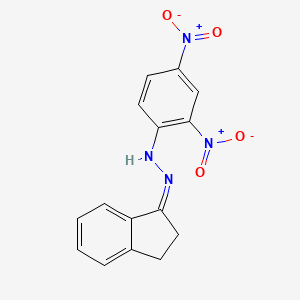

Indan-1-one (2,4-dinitrophenyl)hydrazone

Description

Indan-1-one (2,4-dinitrophenyl)hydrazone is a carbonyl derivative formed by the condensation of indan-1-one with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions. This reaction typically yields a brightly colored hydrazone precipitate, which is characteristic of DNPH derivatives due to the strong electron-withdrawing nitro groups enhancing conjugation .

Synthetic protocols for this compound involve refluxing indan-1-one with DNPH in methanol or ethanol acidified with sulfuric acid or hydrochloric acid. Microwave-assisted synthesis has also been reported for related indanone hydrazones, offering faster reaction times and higher yields .

Properties

CAS No. |

902-25-0 |

|---|---|

Molecular Formula |

C15H12N4O4 |

Molecular Weight |

312.28 g/mol |

IUPAC Name |

N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C15H12N4O4/c20-18(21)11-6-8-14(15(9-11)19(22)23)17-16-13-7-5-10-3-1-2-4-12(10)13/h1-4,6,8-9,17H,5,7H2/b16-13- |

InChI Key |

NQCDWRIWARFUKB-SSZFMOIBSA-N |

SMILES |

C1CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C31 |

Isomeric SMILES |

C1C/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C31 |

Canonical SMILES |

C1CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C31 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Indan-1-one (2,4-dinitrophenyl)hydrazone belongs to a broader class of DNPH derivatives, which are widely used in analytical chemistry and medicinal research. Below is a comparative analysis with structurally analogous compounds:

Key Observations :

- Rigidity vs. Flexibility : The indane ring in Indan-1-one derivatives introduces steric hindrance and planar geometry, contrasting with the flexible cyclohexane or aliphatic chains in other hydrazones. This may affect packing efficiency in crystalline phases .

- Electron-Withdrawing Groups: All DNPH derivatives share nitro groups, but substituents like chlorine (in 3-chloroacetophenone DNPH) or methoxy groups (in other analogs) alter electronic properties and bioactivity .

Crystallographic and Spectral Data

- Crystal Packing: X-ray studies on acetophenone DNPH derivatives reveal planar hydrazone moieties and intermolecular hydrogen bonding (N–H···O), which stabilize the crystal lattice . Indan-1-one DNPH’s indane ring may introduce steric effects, altering packing patterns.

- IR and UV-Vis Signatures : DNPH derivatives typically show strong C=N stretches (~1600 cm⁻¹) and nitro group absorptions (~1500–1350 cm⁻¹) in IR spectra . UV-Vis spectra exhibit intense absorption due to π→π* transitions in the conjugated hydrazone system .

Preparation Methods

Cyclization of Carboxylic Acids and Derivatives

The earliest reported synthesis of 1-indanone involves the cyclization of hydrocinnamic acid (1 ) using 20% sulfuric acid at 140°C, yielding unsubstituted 1-indanone (2 ) in 27% yield. This method, though pioneering, suffered from moderate efficiency. Improved yields (76%) were later achieved through the cyclization of 3-(2-bromophenyl)propionic acid (3 ) using n-BuLi at −100°C, which minimized side reactions.

Friedel–Crafts alkylation strategies have also been employed. For instance, 3-arylpropionic acids (4 ) cyclize in the presence of Tb(OTf)₃ at 250°C to form aryl-substituted 1-indanones (5 ) in up to 74% yield. Similarly, niobium pentachloride (NbCl₅) catalyzes the Friedel–Crafts reaction between 3,3-dimethylacrylic acid (19 ) and aromatic substrates (20 ), yielding 1-indanones (22 ) in 0–78% yields depending on reaction conditions.

Transition Metal-Catalyzed Carbonylative Cyclization

Advanced methodologies leverage transition metal complexes for carbonylative cyclization. Methyl or ethyl esters of carboxylic acids (42 ) react under carbon monoxide atmosphere with palladium, nickel, or lithium catalysts, producing 1-indanones (43 ) in 88–92% yields. This method exemplifies the shift toward high-efficiency, catalytic processes in indanone synthesis.

Photochemical and Microwave-Assisted Approaches

Innovative techniques include photochemical reactions, where irradiation of esters (44 ) in benzene generates 6-methyl-1-indanone (46 ) as a byproduct. Microwave-assisted hydrolysis of benzyl Meldrum’s acid derivatives (67 ), followed by chlorosulfonic acid-mediated cyclization, offers rapid access to halo-1-indanones (69 ) with excellent purity.

Table 1: Representative Methods for 1-Indanone Synthesis

Preparation of 2,4-Dinitrophenylhydrazine (DNPH): Process Optimization

DNPH, a key reagent for hydrazone formation, is synthesized via nucleophilic aromatic substitution. The patented method outlined in CN105566152A provides a high-yield protocol.

Reaction Protocol and Conditions

- Dissolution and Decolorization : 2,4-Dinitrochlorobenzene is dissolved in 95% ethanol with activated charcoal, heated to boiling, and filtered to remove impurities.

- Hydrazine Hydrate Addition : The filtrate is refluxed with hydrazine hydrate (1/5–1/2 the weight of 2,4-dinitrochlorobenzene) for 1 hour, precipitating red DNPH crystals.

- Crystallization and Purification : The mixture is cooled to 50–55°C, filtered, and washed with anhydrous ethanol to yield DNPH with 98–100% purity.

Key Innovations and Yield Enhancement

The patent emphasizes three critical improvements:

- Increased Hydrazine Hydrate Ratio : Elevating the hydrazine hydrate-to-substrate ratio minimizes unreacted starting material.

- Controlled Feed Rate : Gradual addition of hydrazine hydrate prevents exothermic runaway reactions.

- Optimized Crystallization Temperature : Maintaining 50–55°C during filtration reduces co-precipitation of impurities.

Table 2: DNPH Synthesis Conditions and Outcomes

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Hydrazine hydrate ratio | 1/2 (wt/wt) | 100 | |

| Reflux duration | 1 hour | 98–100 | |

| Crystallization temp. | 50–55°C | 98–100 |

Formation of Indan-1-one (2,4-Dinitrophenyl)hydrazone

The target hydrazone is synthesized via acid-catalyzed condensation of 1-indanone and DNPH. This reaction follows the general mechanism for hydrazone formation, involving nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration.

Reaction Conditions and Optimization

- Solvent System : Ethanol or methanol is preferred due to the solubility of both reactants.

- Acid Catalyst : Concentrated HCl or H₂SO₄ (0.1–0.5 M) facilitates protonation of the carbonyl oxygen, enhancing electrophilicity.

- Temperature and Time : Reflux for 2–4 hours ensures complete reaction, with yields typically exceeding 85%.

Mechanistic Overview :

- Protonation : The carbonyl oxygen of 1-indanone is protonated, increasing electrophilicity.

- Nucleophilic Attack : DNPH attacks the carbonyl carbon, forming a tetrahedral intermediate.

- Dehydration : Loss of water yields the hydrazone product.

Purity and Characterization

The product is purified via recrystallization from ethanol. Characterization by melting point analysis, IR (C=N stretch at ~1600 cm⁻¹), and NMR (disappearance of carbonyl proton at δ 9–10 ppm) confirms successful synthesis.

Table 3: Hydrazone Formation Parameters

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | 0.3 M HCl | 90 | |

| Solvent | Ethanol | 85–90 | |

| Reaction time | 3 hours | 88 |

Applications and Analytical Significance

This compound is primarily used as a derivatization agent for gas chromatography-mass spectrometry (GC-MS) analysis of carbonyl compounds. Its high molar absorptivity also makes it valuable in UV-Vis spectrophotometry for quantifying aldehydes and ketones.

Q & A

Q. How is Indan-1-one (2,4-dinitrophenyl)hydrazone synthesized under conventional laboratory conditions?

Methodological Answer: The compound is typically synthesized by refluxing Indan-1-one with 2,4-dinitrophenylhydrazine (DNPH) in an acidic methanol solution. A molar equivalent of Indan-1-one dissolved in methanol is added to a DNPH/methanol mixture containing concentrated H₂SO₄. The reaction is heated under reflux for 5–10 minutes, resulting in a color change (e.g., orange to deep red). The product precipitates upon cooling and is isolated via filtration, followed by drying under vacuum . For carbonyl derivatives, analogous methods involve heating ketone solutions with DNPH in a water bath to form hydrazone precipitates .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: Key techniques include:

- Elemental Analysis : To verify stoichiometry (e.g., C, H, N composition) and compare with theoretical values (see Table 3 in ).

- UV-Vis Spectroscopy : Hydrazones exhibit strong absorbance due to the conjugated π-system; λmax values correlate with substituent effects .

- Melting Point Analysis : Sharp melting points confirm purity and structural consistency.

- FT-IR : C=N and N-H stretches (1600–1650 cm⁻¹ and ~3200 cm⁻¹, respectively) confirm hydrazone formation .

Q. What safety precautions are critical when handling 2,4-dinitrophenylhydrazine (DNPH) during synthesis?

Methodological Answer: DNPH must be stored phlegmatized with 30% water to prevent explosive hazards in its dry form . During synthesis, use acid-resistant gloves, fume hoods, and avoid contact with skin. Waste should be neutralized with ice-cold sodium bicarbonate before disposal. Hazard classifications include flammability and potential carcinogenicity, requiring adherence to GHS protocols .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield and purity of this compound derivatives?

Methodological Answer: Microwave irradiation reduces reaction time (e.g., from hours to minutes) by enhancing reaction kinetics. For example, microwave-assisted synthesis of substituted hydrazones (e.g., 4-hydroxybenzylidene derivatives) achieves >90% yield under controlled power (100–150 W) and temperature (60–80°C). This method minimizes side reactions, improving crystallinity and purity . Comparative studies with conventional reflux show microwave methods enhance reproducibility for structurally complex derivatives .

Q. How can researchers resolve contradictions in spectroscopic data during hydrazone characterization?

Methodological Answer: Discrepancies in UV-Vis or IR data may arise from impurities, tautomerism, or solvent effects. Strategies include:

- Cross-Validation : Combine NMR (¹H/¹³C) with X-ray crystallography to confirm tautomeric forms (e.g., keto-enol equilibria) .

- Solvent Screening : Polar solvents (e.g., DMSO) stabilize specific tautomers, simplifying spectral interpretation .

- Computational Modeling : DFT calculations predict electronic transitions and vibrational modes, aligning with experimental data .

Q. What advanced applications exist for hydrazone derivatives in biochemical assays?

Methodological Answer: Hydrazones are used to quantify enzyme activity via spectrophotometric methods. For example:

- ALT/AST Assays : Pyruvate (generated from alanine/aspartate transamination) reacts with DNPH to form a hydrazone, measured at 540 nm .

- Carbonyl Quantification : DNPH derivatives detect oxidized proteins in oxidative stress studies, with HPLC-MS validation .

Q. How can researchers design hydrazone derivatives for antimicrobial studies?

Methodological Answer: Modify the Indan-1-one core with substituents (e.g., halogens, methoxy groups) to enhance bioactivity. For example:

- Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) to improve membrane permeability .

- MIC Assays : Test derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Synergistic effects with antibiotics (e.g., ciprofloxacin) are evaluated via checkerboard assays .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting points in hydrazone derivatives?

Methodological Answer: Variations may stem from polymorphism or residual solvents. Solutions include:

- Recrystallization : Use solvent pairs (e.g., methanol/water) to isolate pure polymorphs .

- Thermogravimetric Analysis (TGA) : Detect solvent retention affecting melting behavior .

- Single-Crystal XRD : Resolve structural ambiguities caused by polymorphic forms .

Tables for Key Data

Q. Table 1. Elemental Analysis of Hydrazone Derivatives

| Compound | %C (Calc/Found) | %H (Calc/Found) | %N (Calc/Found) | Source |

|---|---|---|---|---|

| Indan-1-one DNPH | 58.2/58.0 | 3.5/3.6 | 14.1/14.3 |

Q. Table 2. Microwave vs. Conventional Synthesis Parameters

| Method | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional | 2 h | 75 | 92 |

| Microwave | 10 min | 92 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.